REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[C:10]([Cl:12])[C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[CH:3]=1.BrC1[C:19]2[C:20](=O)[O:21]CC=2C=C(Cl)C=1.[Cl-].[Li+].CSC>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.C1(C)C=CC=CC=1>[Cl:12][C:10]1[C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[CH:3]=[C:2]([CH2:19][CH:20]=[O:21])[CH:11]=1 |f:2.3,5.6.7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(C(OC2)=O)C(=C1)Cl
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC2=C1C(OC2)=O)Cl
|
Name
|
|
Quantity
|
0.21 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
41 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was purged three times with nitrogen
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography (Hexane-EtOAc)
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil yellow oil was then dissolved in methanol (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to −78° C
|
Type
|
CUSTOM
|
Details
|
To this solution was bubbled ozone through until it
|
Type
|
CUSTOM
|
Details
|
Excess ozone was removed
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen through the solution, which
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT slowly
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=CC2=C1C(OC2)=O)CC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |